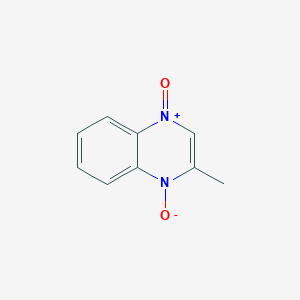

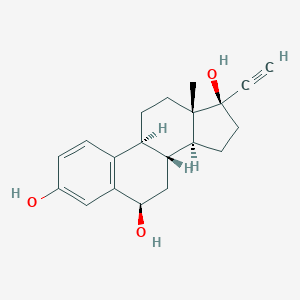

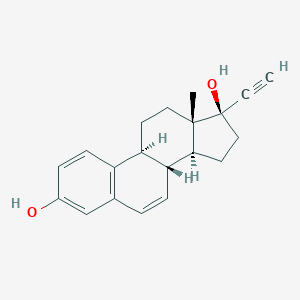

![molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1](/img/structure/B124999.png)

Benzo[b]thiophene-3-methanol, 7-chloro-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Biodegradation of Organosulfur Compounds

Condensed thiophenes, including derivatives similar to benzo[b]thiophene-3-methanol, 7-chloro-, are significant in the study of the organosulfur compounds present in petroleum and fossil fuels. Research has explored their biodegradation, focusing on the identification of metabolites in laboratory cultures and the environmental fate of these compounds. Dibenzothiophene (DBT) and its alkylated versions serve as models, shedding light on the biodegradation pathways that could apply to benzo[b]thiophene derivatives. This understanding is crucial for addressing the environmental impact of sulfur-containing pollutants (Kropp & Fedorak, 1998).

Thiophene Derivatives in Medicinal Chemistry

The structure-activity relationships of thiophene derivatives, including those related to benzo[b]thiophene-3-methanol, 7-chloro-, have been reviewed, focusing on their therapeutic properties across various biological test systems. The versatility of the thiophene ring as a component in medicinal chemistry highlights its potential in the development of new therapeutic agents, underscoring the significance of structural manipulation to achieve desired biological activities (Drehsen & Engel, 1983).

Synthesis and Applications of Thiophene Derivatives

Recent advancements in the synthesis of thiophene derivatives, a category that includes benzo[b]thiophene-3-methanol, 7-chloro-, have been documented. These compounds find applications in medicinal chemistry, agrochemicals, dyes, and organic materials due to their valuable bioactivities and electronic properties. The development of novel synthetic approaches and the use of diverse catalysts for thiophene derivatives synthesis are crucial for expanding their applications in various fields (Xuan, 2020).

Desulfurization and Surface Chemistry

The interaction of thiophene with surfaces, such as palladium, has been studied to understand the desulfurization processes. This research provides insights into the mechanisms of heterocycle decomposition, which is relevant for environmental remediation techniques and the development of catalysts for removing sulfur from fuels. The decomposition behavior of thiophene and its analogs on metal surfaces informs the design of more effective desulfurization strategies (Caldwell & Land, 1997).

Carcinogenic Potential of Thiophene Derivatives

The evaluation of thiophene derivatives for potential carcinogenicity, including structural analogs of benzo[b]thiophene-3-methanol, 7-chloro-, has been explored. Studies on the thiophene analogs of known carcinogens provide a basis for understanding the molecular mechanisms underlying carcinogenicity and the development of safer chemical compounds (Ashby et al., 1978).

Eigenschaften

IUPAC Name |

(7-chloro-1-benzothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFBEHOZYXSGHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-3-methanol, 7-chloro- | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

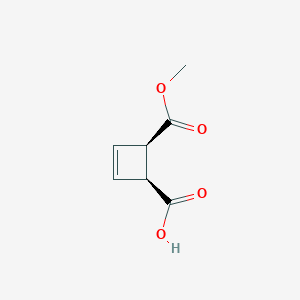

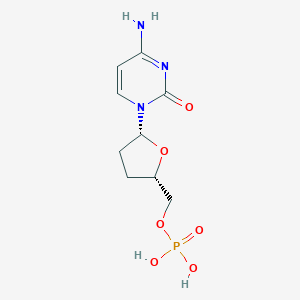

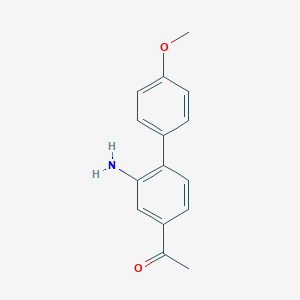

![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)

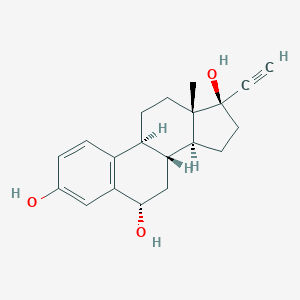

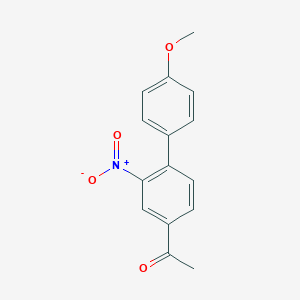

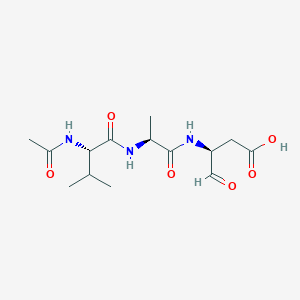

![Methyl (3-{4-[cyano(2-methyl-3-pyridinyl)methyl]-1-piperazinyl}-3-oxo-1-phenylpropyl)carbamate](/img/structure/B124920.png)

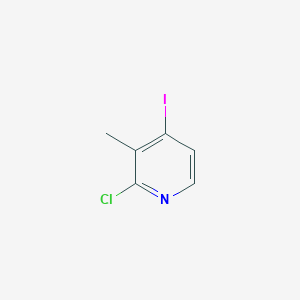

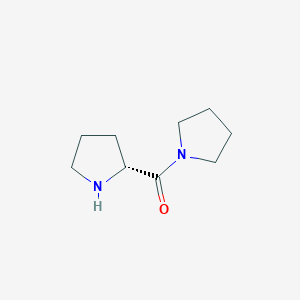

![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)